molecular formula C12H12FNS B1438224 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethan-1-amine CAS No. 1094282-46-8

1-(5-(4-Fluorophenyl)thiophen-2-yl)ethan-1-amine

Cat. No.: B1438224
CAS No.: 1094282-46-8
M. Wt: 221.3 g/mol
InChI Key: WPOCLTUPVGBSAF-UHFFFAOYSA-N
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Description

1-(5-(4-Fluorophenyl)thiophen-2-yl)ethan-1-amine is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a fluorophenyl group and an amine group in this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethan-1-amine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form different derivatives, such as secondary or tertiary amines.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(5-(4-Fluorophenyl)thiophen-2-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethan-1-amine involves its interaction with various molecular targets. The presence of the amine group allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The fluorophenyl group may enhance its binding affinity to specific targets, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethan-1-amine is unique due to the combination of the fluorophenyl group and the amine group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[5-(4-fluorophenyl)thiophen-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNS/c1-8(14)11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-8H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOCLTUPVGBSAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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